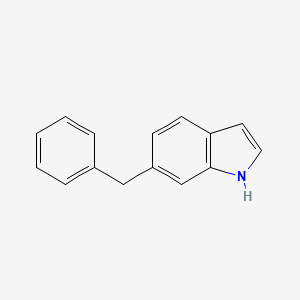

6-benzyl-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry Research

The indole nucleus is a ubiquitous and essential scaffold in the fields of chemical biology and medicinal chemistry. bohrium.commdpi.comeurekaselect.comnih.govsci-hub.se Its importance stems from its presence in a wide range of natural and synthetic molecules that exhibit significant biological activities. eurekaselect.comsci-hub.se The essential amino acid tryptophan, for instance, contains an indole ring and serves as a precursor to vital biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. creative-proteomics.comwikipedia.orgnih.gov

The structural versatility of the indole scaffold allows it to interact with a diverse array of biological targets, including enzymes and receptors, making it a "privileged structure" in drug discovery. eurekaselect.comsci-hub.se This has led to the development of numerous indole-containing drugs with a wide spectrum of therapeutic applications, such as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. mdpi.comnih.govsci-hub.se The ability to modify the indole ring at various positions enables chemists to fine-tune the pharmacological properties of these molecules, leading to the discovery of novel drug candidates with enhanced efficacy and selectivity. mdpi.com

Overview of Benzylated Indole Derivatives as Research Targets

Among the various modifications of the indole scaffold, benzylation has garnered significant attention from researchers. The introduction of a benzyl (B1604629) group to the indole ring, either at the nitrogen (N-1 position) or at a carbon atom, can significantly influence the compound's steric and electronic properties, thereby modulating its biological activity. ontosight.ai

Benzylated indole derivatives have been investigated for a range of potential therapeutic applications. For example, some have shown promise as antimicrobial and anticancer agents. nih.gov The benzyl group can enhance the lipophilicity of the indole molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets. Research has explored the synthesis and biological evaluation of various benzylated indoles, demonstrating their potential as scaffolds for the development of new therapeutic agents. ontosight.aiontosight.ai Studies have shown that the position of the benzyl group on the indole ring can be a critical determinant of its biological effects.

Scope and Research Objectives of 6-Benzyl-1H-Indole Studies

Research specifically focusing on this compound and its closely related analogs aims to explore its unique chemical properties and potential biological activities. The primary objectives of these studies often include:

Synthesis and Characterization: Developing efficient and regioselective synthetic methods to prepare this compound and its derivatives. This includes the use of modern synthetic techniques like Friedel-Crafts alkylation and transition-metal-catalyzed cross-coupling reactions. researchgate.net

Structural Analysis: Determining the precise three-dimensional structure of these compounds using techniques such as X-ray crystallography and NMR spectroscopy to understand their molecular geometry and intermolecular interactions. researchgate.net

Biological Evaluation: Screening this compound and its derivatives for a variety of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects. researchgate.netsmolecule.comsioc-journal.cn For instance, derivatives of N-benzyl indoles have been investigated for their potential as tyrosinase inhibitors and for their activity against various cancer cell lines. smolecule.comsioc-journal.cn

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure of this compound, such as the introduction of different substituents on the benzyl or indole rings, affect its biological activity. This helps in designing more potent and selective compounds.

The table below summarizes some research findings on benzylated indole derivatives, providing context for the type of investigations undertaken in this area.

| Compound Name | Research Focus | Key Findings |

| 1-Benzyl-1H-indole-6-carboxylic acid | Antimicrobial and Anticancer Activity | Exhibits significant antimicrobial activity against various bacteria and cytotoxic effects against several cancer cell lines. |

| N-benzyl-6-methoxy-1H-indole-2-carboxamide | Potential Biological Activities | Structurally similar to known bioactive compounds, suggesting potential for anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai |

| 1-Benzyl-1H-indol-6-amine | Antioxidant and Antimicrobial Properties, Tyrosinase Inhibition | Shows potential as an antioxidant, possesses antimicrobial properties, and acts as a competitive inhibitor of tyrosinase. smolecule.com |

| 6-Benzyl-11-(p-tolyl)-6H-indolo[2,3-b]quinoline | Synthesis and Antimicrobial/Anticancer Activity | Synthesized via a one-pot reaction and evaluated for its biological potential. researchgate.net |

| 2-Chloro-3-(1-benzyl indol-3-yl) quinoxaline | Anticancer Activity | Displayed potent efficacy against ovarian cancer xenografts in nude mice. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13N |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

6-benzyl-1H-indole |

InChI |

InChI=1S/C15H13N/c1-2-4-12(5-3-1)10-13-6-7-14-8-9-16-15(14)11-13/h1-9,11,16H,10H2 |

InChI Key |

FSXFOTCMFOCQBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=C(C=C2)C=CN3 |

Origin of Product |

United States |

Derivatization and Structural Modification Strategies for 6 Benzyl 1h Indole

Substitution Patterns and Their Synthetic Accessibility

The functionalization of the 6-benzyl-1H-indole core can be systematically approached by targeting specific positions on the heterocyclic ring system. The most common and synthetically accessible positions for modification are the indole (B1671886) nitrogen (N-1) and the C-3 position of the pyrrole (B145914) ring. Additionally, the benzene (B151609) ring of the indole nucleus can undergo electrophilic aromatic substitution, although this is generally less facile than modifications on the pyrrole moiety.

The nitrogen atom (N-1) of the indole ring is a primary site for functionalization due to its nucleophilicity after deprotonation. A variety of substituents can be introduced at this position, significantly influencing the compound's properties.

Synthetic Approaches: N-alkylation is a common strategy, often achieved by treating the indole with a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. tandfonline.com For instance, N-substitution with benzyl (B1604629) or p-fluorobenzyl groups has been successfully carried out using this method. tandfonline.com Other methods include reactions with alcohols in the presence of a tosyl chloride (TsCl), which facilitates a one-pot detosylation/alkylation transformation. organic-chemistry.org

Impact of N-1 Functionalization: The nature of the substituent at the N-1 position can have a profound effect on the molecule's biological activity and physical properties.

Biological Activity: Studies on various indole derivatives have shown that N-1 substitution can modulate pharmacological activity. For example, in a series of indol-3-ylcycloalkyl ketones, the introduction of aminoalkyl and other nonaromatic side chains at the N-1 position led to potent agonists for the CB(2) cannabinoid receptor. nih.gov Conversely, the presence of certain polar groups like amides or acids at N-1 resulted in weaker or inactive compounds. nih.gov In another study on indole-3-carboxamides, N-benzyl substitution was found to be crucial for achieving maximum superoxide (B77818) dismutase (SOD) inhibitory activity. tandfonline.com The introduction of a 5-methoxy group on the indole ring, combined with N-1 phenethyl substitution, was shown to increase both agonist and antagonist activity at melatoninergic receptors. nih.gov

Physicochemical Properties: N-1 functionalization alters the lipophilicity, steric bulk, and hydrogen bonding capacity of the indole. The absence of the N-H proton upon substitution removes its hydrogen bond donating ability, which can affect receptor binding and solubility. The introduction of bulky groups at N-1 can also influence the conformation of the molecule and its interaction with biological targets.

Table 1: Impact of N-1 Substitution on Biological Activity of Indole Derivatives

| N-1 Substituent | Indole Core | Biological Target/Activity | Observation | Reference |

|---|---|---|---|---|

| Aminoalkyl chains | 3-Acylindole | CB(2) Cannabinoid Receptor | Potent agonism | nih.gov |

| Amide, Acid | 3-Acylindole | CB(2) Cannabinoid Receptor | Weaker or inactive compounds | nih.gov |

| Benzyl | Indole-3-carboxamide | Superoxide Dismutase (SOD) | Essential for maximum inhibitory activity | tandfonline.com |

| Phenethyl | 5-Methoxyindole | Melatoninergic Receptors | Increased agonist and antagonist activity | nih.gov |

The C-3 position of the indole ring is inherently electron-rich and thus highly susceptible to electrophilic attack. unimi.it However, for the introduction of a wide range of substituents, particularly aryl and alkynyl groups, transition metal-catalyzed cross-coupling reactions are indispensable tools. These reactions typically require prior halogenation (e.g., iodination or bromination) of the C-3 position.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. acs.org This reaction is highly effective for the C-3 alkynylation of indoles.

Research Findings: The Sonogashira reaction has been successfully applied to 3-iodo-1-benzyl-1H-indole-2-carbonitriles to introduce various alkynyl groups at the C-3 position. mdpi.com The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt in the presence of a base like triethylamine. This methodology provides a direct and efficient route to C-3 functionalized indoles, which are valuable precursors for more complex heterocyclic systems. digitellinc.com In some cases, gold-catalyzed alkynylation has also been employed for the C-3 functionalization of indoles. nih.gov

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. It is a widely used method for the C-3 arylation of indoles. encyclopedia.pubnih.gov

Research Findings: The Suzuki-Miyaura coupling of 3-iodo-1-benzyl-1H-indole-2-carbonitriles with various arylboronic acids has been demonstrated to proceed efficiently, affording a range of C-3 arylated indole derivatives. mdpi.com The reaction is typically catalyzed by palladium catalysts like PdCl₂(dppf) and requires a base such as potassium carbonate. mdpi.comacs.org This method is valued for its broad functional group tolerance and the commercial availability of a wide array of boronic acids. mdpi.com A one-pot, two-step process involving Ni-catalyzed C-3 borylation followed by Suzuki-Miyaura cross-coupling has also been developed for the efficient synthesis of C-3 functionalized indoles. organic-chemistry.org

The Heck and Stille reactions provide alternative routes for C-C bond formation at the C-3 position of the indole ring.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. For 3-iodo-1-benzyl-1H-indole-2-carbonitrile derivatives, the Heck reaction with various olefins has been shown to produce C-3 substituted cyanoindoles in excellent yields. mdpi.com The reaction is typically carried out using Pd(OAc)₂ as the catalyst, with KOAc as the base and n-Bu₄NCl as an additive in DMF. mdpi.com

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. This method has also been applied to the functionalization of 3-iodo-1-benzyl-1H-indole-2-carbonitriles. mdpi.com While successful, the yields for Stille couplings can sometimes be moderate, and the toxicity of organotin reagents is a notable drawback. mdpi.com

Table 2: C-3 Functionalization of Indole Derivatives via Cross-Coupling Reactions

| Cross-Coupling Reaction | Substrate | Reagent | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Sonogashira | 3-Iodo-1-benzyl-1H-indole-2-carbonitrile | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | C-3 Alkynylated Indole | mdpi.com |

| Suzuki-Miyaura | 3-Iodo-1-benzyl-1H-indole-2-carbonitrile | Arylboronic Acid | PdCl₂(dppf), K₂CO₃ | C-3 Arylated Indole | mdpi.com |

| Heck | 3-Iodo-1-benzyl-1H-indole-2-carbonitrile | Olefin | Pd(OAc)₂, KOAc, n-Bu₄NCl | C-3 Alkenylated Indole | mdpi.com |

| Stille | 3-Iodo-1-benzyl-1H-indole-2-carbonitrile | Organotin Compound | PdCl₂(MeCN)₂ | C-3 Substituted Indole | mdpi.com |

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds, including indoles. wikipedia.org The indole ring is highly activated towards electrophilic attack, with a reaction rate estimated to be 10¹³ times greater than that of benzene. pearson.com

Regioselectivity: For the indole nucleus, electrophilic substitution occurs preferentially at the C-3 position. unimi.itpearson.com This is due to the high electron density at this position and the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed during the reaction without disrupting the aromaticity of the fused benzene ring. pearson.com If the C-3 position is already substituted, electrophilic attack may occur at the C-2 position. chim.it

Examples of Reactions: Common electrophilic aromatic substitution reactions applicable to the this compound scaffold include:

Halogenation: Introduction of bromine or chlorine at the C-3 position.

Nitration: Introduction of a nitro group.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Reactions: Alkylation or acylation at the C-3 position.

These reactions allow for the introduction of a variety of functional groups that can serve as handles for further synthetic transformations. For instance, a brominated indole can be a substrate for cross-coupling reactions.

Suzuki-Miyaura Coupling

Directed C-H Functionalization Methodologies

The direct functionalization of C-H bonds represents an efficient and atom-economical approach to modifying complex molecules. In the context of the indole ring, which possesses multiple C-H bonds with varying reactivities, regioselective functionalization is a significant challenge. nih.govmdpi.com The development of methodologies that can selectively target specific positions on the indole nucleus is of paramount importance.

Recent research has demonstrated the utility of directing groups to control the regioselectivity of C-H activation. For instance, a ruthenium-catalyzed C6-selective C-H alkylation of indole derivatives has been achieved through a σ-activation mechanism. scispace.com This strategy employs a pyrimidinyl directing group at the N1 position of the indole and an ancillary ester group at the C3 position. The C2 position of the indole acts as the initial site for cyclometalation with the ruthenium catalyst. This initial coordination, coupled with the electronic influence of the C3-ester, facilitates the selective activation and subsequent alkylation of the remote C6-position. While this specific example utilizes an N-pyrimidinyl group, it highlights a viable strategy for achieving C6-functionalization, which could be adapted for substrates already bearing a C6-benzyl substituent. The presence of the C3-ancillary directing group was found to be crucial for the reactivity at the C6 position. scispace.com

In a related approach, Prabhu and colleagues developed a ruthenium-catalyzed method for the selective functionalization of the C4 position of the indole ring, using an aldehyde group at the C3 position as a directing group. researchgate.net This methodology was successfully applied to a range of 1-benzyl-1H-indole-3-carbaldehyde derivatives, which underwent C4-alkenylation with methyl acrylate (B77674) in moderate to good yields (35-92%). researchgate.net The reaction proceeds through a six-membered transition state, underscoring the power of directing groups in overcoming the inherent reactivity patterns of the indole nucleus.

Table 1: Directed C-H Functionalization of Indole Derivatives

| Catalyst System | Directing Group(s) | Functionalized Position | Reactant | Product | Yield (%) | Reference |

| [RuCl2(p-cymene)]2, KOAc, AcOH | N-pyrimidinyl, C3-ester | C6 | N-pyrimidinyl-1H-indole-3-carboxylate | C6-alkylated N-pyrimidinyl-1H-indole-3-carboxylate | up to 92 | scispace.com |

| [Ru(p-cymene)Cl2]2, Ag salt, Cu(OAc)2·H2O | C3-aldehyde | C4 | 1-Benzyl-1H-indole-3-carbaldehyde derivatives | C4-alkenylated 1-benzyl-1H-indole-3-carbaldehyde | 35-92 | researchgate.net |

Synthesis of Hybrid Compounds Incorporating this compound Moieties

The synthesis of hybrid molecules, which combine the this compound core with other pharmacologically relevant heterocycles, is a prominent strategy in drug discovery. This approach aims to create novel chemical entities with potentially enhanced or synergistic biological activities.

Indole-Derived Hydrazone Synthesis

Hydrazones are a versatile class of compounds known for their wide range of biological activities. The synthesis of indole-derived hydrazones often involves the condensation of an indole-3-carboxaldehyde (B46971) with a suitable hydrazide. For the synthesis of hybrids based on the this compound scaffold, a common precursor is 1-benzyl-1H-indole-3-carboxaldehyde. This intermediate can be prepared by the N-benzylation of indole-3-carboxaldehyde using benzyl bromide in the presence of a base such as potassium carbonate. beilstein-journals.orgrsc.org

The subsequent reaction of 1-benzyl-1H-indole-3-carboxaldehyde with various hydrazides in a suitable solvent like methanol (B129727) or ethanol (B145695), often with a catalytic amount of acetic acid, yields the corresponding N-benzyl indole-derived hydrazones. beilstein-journals.orgrsc.orgresearchgate.net This straightforward and efficient method allows for the generation of a diverse library of hybrid compounds by varying the structure of the hydrazide component. For example, a series of N-benzyl indole-derived hydrazones were synthesized by refluxing equimolar amounts of 1-benzyl-1H-indole-3-carboxaldehyde and different hydrazides. beilstein-journals.orgrsc.org The structures of these compounds were confirmed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR. beilstein-journals.org

Table 2: Synthesis of 1-Benzyl-1H-indole-3-carboxaldehyde-based Hydrazones

| Hydrazide Reactant | Product | Yield (%) | Reference |

| 4-Bromobenzohydrazide | (E)-N'-[(1-benzyl-1H-indo1-3-yl)methylene]-4-bromobenzohydrazide | 90 | beilstein-journals.org |

| Isonicotinohydrazide | (E)-N'-((1-benzyl-1H-indol-3-yl)methylene)isonicotinohydrazide | - | beilstein-journals.org |

| 3-Hydroxy-2-naphthohydrazide | (E)-N'-((1-benzyl-1H-indol-3-yl)methylene)-3-hydroxy-2-naphthohydrazide | - | beilstein-journals.org |

| 5-Chloroindolin-2-one hydrazone | 3-(((1-Benzyl-1H-indol-3-yl)methylene)hydrazono)-5-chloroindolin-2-one | - | researchgate.net |

| 5-Bromoindolin-2-one hydrazone | 3-(((1-Benzyl-1H-indol-3-yl)methylene)hydrazono)-5-bromoindolin-2-one | - | researchgate.net |

| 5-Methoxyindolin-2-one hydrazone | 3-(((1-Benzyl-1H-indol-3-yl)methylene)hydrazono)-5-methoxyindolin-2-one | - | researchgate.net |

Indole-Thiosemicarbazone Hybrids

Thiosemicarbazones are another class of compounds that have attracted significant attention in medicinal chemistry. The synthesis of indole-thiosemicarbazone hybrids follows a similar strategy to that of hydrazones. The key reaction is the condensation of an indole aldehyde with a thiosemicarbazide (B42300).

Specifically, 1-benzyl-1H-indole-3-carbaldehyde can be reacted with various substituted or unsubstituted thiosemicarbazides to afford the corresponding indole-thiosemicarbazone hybrids. For instance, the reaction of 1-benzyl-1H-indole-3-carbaldehyde with 4-chlorophenylthiosemicarbazide in refluxing ethanol with a catalytic amount of acetic acid yielded (E)-2-((1-benzyl-1H-indol-3-yl)methylene)-N-(4-chlorophenyl)hydrazine-1-carbothioamide in high yield (93%). nih.gov This reaction demonstrates a robust method for creating a diverse set of indole-thiosemicarbazone hybrids by varying the substituent on the thiosemicarbazide moiety. The synthesis of the starting material, 1-benzyl-1H-indole-3-carbaldehyde, was achieved by reacting indole-3-carboxaldehyde with benzyl chloride in DMF with K2CO3 as the base. nih.gov

Table 3: Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde-based Thiosemicarbazones

| Thiosemicarbazide Reactant | Product | Yield (%) | Reference |

| 4-Chlorophenylthiosemicarbazide | (E)-2-((1-Benzyl-1H-indol-3-yl)methylene)-N-(4-chlorophenyl)hydrazine-1-carbothioamide | 93 | nih.gov |

| Thiosemicarbazide | (2Z)-2-[(1H-indol-3-yl)methylidene]hydrazine-1-carbothioamide | 67-82 | rsc.org |

| 4-Methylthiosemicarbazide | (2Z)-2-[(1H-indol-3-yl)methylidene]-N-methylhydrazine-1-carbothioamide | 67-82 | rsc.org |

Indole-Pyrimidinone and Indole-Imidazolidinedione Derivatives

The synthesis of hybrid molecules containing pyrimidinone or imidazolidinedione moieties linked to a this compound core represents a promising avenue for the development of novel bioactive compounds.

Indole-Pyrimidinone Hybrids: The Biginelli reaction is a well-established multicomponent reaction for the synthesis of dihydropyrimidinones. mdpi.comnih.govmdpi.com This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under acidic conditions. To create an indole-pyrimidinone hybrid derived from this compound, a plausible synthetic route would involve the use of a this compound-carboxaldehyde as the aldehyde component in a Biginelli reaction. For example, a hypothetical this compound-3-carboxaldehyde could be reacted with ethyl acetoacetate (B1235776) and urea to yield the corresponding dihydropyrimidinone fused with the indole scaffold. While direct examples starting from this compound are not explicitly detailed in the provided search results, the general applicability of the Biginelli reaction to a wide range of aldehydes suggests its feasibility for this purpose. mdpi.comnih.gov

Mechanistic Investigations of Biological Activities of 6 Benzyl 1h Indole Derivatives

Elucidation of Molecular Targets and Pathways

The pharmacological effects of 6-benzyl-1H-indole derivatives stem from their interactions with specific molecular targets and the subsequent modulation of cellular pathways. Research has identified enzymes, receptors, and key cellular processes as primary targets for these compounds.

Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in disease pathogenesis.

Cholinesterases: Certain indole (B1671886) derivatives have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132). For instance, some indole-isoxazole carbohydrazides have shown selective inhibition of AChE. researchgate.net One such derivative exhibited an IC50 value of 29.46 ± 0.31 µM for AChE, with no significant inhibition of BChE. researchgate.net Another study on a natural flavone (B191248) derivative reported IC50 values of 1.37 µM and 0.95 µM against AChE and BChE, respectively, indicating potent dual inhibition. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in cosmetics and for treating hyperpigmentation disorders. Symmetrical azine derivatives containing substituted benzyl (B1604629) moieties have demonstrated effective tyrosinase inhibition, with IC50 values ranging from 7.30 µM to 62.60 µM. researchgate.net One compound, in particular, showed potency approximately three times greater than the standard inhibitor, kojic acid. researchgate.net Kinetic studies revealed an uncompetitive mode of inhibition, suggesting the inhibitor binds to the enzyme-substrate complex. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a target for antimicrobial and anticancer therapies. The 2,4-diaminopyrimidine (B92962) scaffold, a key feature in some DHFR inhibitors, has been incorporated into novel 2,4-diamino-pyrido[2,3-d]pyrimidine compounds, which are structurally related to indole derivatives. conicet.gov.ar

The interaction of this compound derivatives with neurotransmitter receptors, particularly dopamine (B1211576) receptors, has been a subject of investigation for their potential in treating neurological and psychiatric disorders.

Dopamine D2 Receptors: A derivative, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), was designed and synthesized, showing an affinity for the human dopamine D2 receptor with a Ki of 151 nM. mdpi.com Molecular docking studies indicated that the protonatable nitrogen atom of the compound interacts with the Asp (3.32) residue of the receptor. mdpi.com Other studies on 2,3,3a,4,5,9b-hexahydro-1H-benz[e]indole derivatives revealed that analogs with 6-methoxy or 6-hydroxy substitution displayed dopamine antagonist properties. nih.gov

Dopamine D1 and D2 Receptor Selectivity: Novel 7-indole substituted 2,4-diamino-5,8-dihydropyrido[2,3-d]pyrimidines have been evaluated for their affinity to dopamine D1 and D2 receptors. conicet.gov.ar Three of these compounds demonstrated moderate and selective affinity for D2 receptors, with Ki D1/D2 ratios of up to 65. conicet.gov.ar Molecular modeling studies supported these findings, showing stronger molecular interactions with the D2 dopamine receptor over the D1 subtype. conicet.gov.ar

A significant area of research has focused on the ability of this compound derivatives to interfere with fundamental cellular processes like microtubule dynamics and cell cycle progression, which are hallmarks of cancer.

Tubulin Polymerization Inhibition: Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division. mdpi.com These compounds often target the colchicine (B1669291) binding site on tubulin. researchgate.nettandfonline.com For example, a series of 6-aryl-3-aroyl-indole analogs were designed as tubulin polymerization inhibitors, with one compound showing an IC50 of 0.57 μM for tubulin polymerization inhibition. mdpi.com Similarly, certain sulfur atom-spaced trimethoxyphenyl (TMP) derivatives bearing a heterocyclic ring at the 6- or 7-position of the indole nucleus showed potent inhibition of tubulin polymerization. nih.gov A specific compound from this series, 1k, had an IC50 of 0.58 ± 0.06 µM for tubulin polymerization and an IC50 of 4.5 ± 1 nM for the growth of MCF-7 cancer cells. nih.gov

Cell Cycle Arrest: The inhibition of tubulin polymerization by indole derivatives often leads to cell cycle arrest, primarily in the G2/M phase. researchgate.netnih.gov For instance, a benzofuran-2-ylethylidene aniline (B41778) derivative was found to disrupt mitotic spindle formation, leading to G2/M phase cell cycle arrest and subsequent apoptosis in HepG2 cells. researchgate.net Another study on indole-based chalcone (B49325) derivatives showed that a compound with a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety caused cell cycle arrest at the G2/M phase in U-937/Bcl-2 cells. nih.gov

Receptor Binding and Modulation (e.g., Dopamine Receptors)

In Vitro Pharmacological Characterization in Pre-clinical Models

The therapeutic potential of this compound derivatives has been further explored through in vitro pharmacological characterization using various pre-clinical models, particularly in the context of cancer research.

A substantial body of evidence demonstrates the anti-proliferative effects of this compound derivatives across a range of human cancer cell lines.

Broad-Spectrum Activity: Substituted N-benzyl-1H-indole-2-carbohydrazide derivatives have been tested against breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines, with several compounds showing moderate to high cytotoxicity. mdpi.com Similarly, aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs have shown high potency against ovarian, renal, and breast cancer cell lines, with GI50 values in the low nanomolar range. researchgate.net

Structure-Activity Relationship: Studies on (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives revealed that N-unsubstituted indole analogs generally exhibited greater potency than their N-substituted counterparts, highlighting the importance of the hydrogen on the indole nitrogen for anti-proliferative activity. nih.gov The position of a methoxy (B1213986) group on the indole ring was also found to be a critical determinant of biological activity. nih.gov

Table 1: Anti-proliferative Activity of Selected this compound Derivatives

| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Substituted N-benzyl-1H-indole-2-carbohydrazides | MCF-7, A549, HCT | Moderate to high cytotoxicity | mdpi.comsemanticscholar.org |

| 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones | Ovarian, Renal, Breast | High potency (low nanomolar GI50) | researchgate.net |

| (3′,4′,5′-trimethoxyphenyl)-indolyl-propenones | HeLa, HT29, MCF-7 | High anti-proliferative activity (IC50 ~0.16-0.37 µM) | nih.gov |

The anti-proliferative activity of this compound derivatives is often mediated through the induction of cytotoxic effects in cancer cells.

Apoptosis Induction: The mechanism of cytotoxicity frequently involves the induction of apoptosis, or programmed cell death. For example, derivatives of 1-benzyl-1H-indole-6-carboxylic acid have been shown to induce apoptosis, as evidenced by an increase in Annexin-V positive cell populations in flow cytometry assays. Similarly, certain indole-aryl amide derivatives have been found to promote apoptosis in HT29 colon cancer cells. nih.gov

Selective Cytotoxicity: Some indole derivatives have demonstrated selective cytotoxicity towards cancer cells over normal cells. A study on an indole-aryl amide derivative showed noteworthy selectivity towards the malignant colon cell line HT29, without affecting healthy human intestinal cells. nih.gov Another investigation into 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives found that they exhibited cytotoxic effects against lymphoma cells at submicromolar concentrations, with some compounds showing significant selectivity. benthamscience.com

Table 2: Cytotoxic Effects of Selected this compound Derivatives

| Compound | Cell Line | IC50 Value | Mechanism | Reference |

|---|---|---|---|---|

| 1-benzyl-1H-indole-6-carboxylic acid derivative | MCF-7, A549, HCT116 | As low as 2 µM | Apoptosis induction | |

| Indole-aryl amide derivative 5 | HT29 | 2.61 µM | G1 phase cell cycle arrest, Apoptosis | nih.gov |

| 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivative I | P3HR1 | 0.96 µM | Cytotoxic | benthamscience.com |

Radiosensitization Mechanisms

Antimicrobial and Anti-parasitic Activity

A modern strategy to combat bacterial infections, particularly those caused by antibiotic-resistant strains, is to target virulence rather than viability. nih.govnih.gov Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and the production of virulence factors. frontiersin.orgmdpi.com Indole derivatives have emerged as potent quorum sensing inhibitors (QSIs). nih.govnih.govfrontiersin.org

Specifically, 3-(2-isocyanobenzyl)-1H-indole derivatives have been synthesized and evaluated as novel QSIs. nih.govnih.govrsc.org The compound 3-(2-isocyano-6-methylbenzyl)-1H-indole (IMBI) was identified as a highly effective QSI against the opportunistic pathogens Serratia marcescens and Pseudomonas aeruginosa. nih.govnih.govrsc.org

The primary mechanism of these QSIs is the disruption of bacterial signaling. In Gram-negative bacteria, this often involves preventing N-Acyl homoserine lactone (AHL) signaling molecules from binding to their cognate receptor proteins (e.g., LuxR-type receptors). frontiersin.org Molecular docking studies suggest that IMBI can bind to QS receptors like SmaR in S. marcescens and LasR in P. aeruginosa, antagonizing the expression of QS-controlled genes. nih.govrsc.org

This interference leads to a significant reduction in key virulence phenotypes, as detailed in the table below.

| Derivative | Target Organism | Observed Effects |

| 3-(2-isocyano-6-methylbenzyl)-1H-indole (IMBI) | Serratia marcescens | Inhibits biofilm formation, prodigiosin (B1679158) production, and the activity of protease and extracellular polysaccharides (EPS). Downregulates QS-related genes (e.g., fimA, bsmA, pigP). nih.govnih.gov |

| 3-(2-isocyano-6-methylbenzyl)-1H-indole (IMBI) | Pseudomonas aeruginosa | Inhibits biofilm formation, pyocyanin (B1662382) production, protease activity, and swarming motility. Downregulates QS genes (lasI, lasR, rhlI, rhlR). rsc.org |

| General Indole Derivatives | Serratia marcescens | Suppress prodigiosin production, biofilm formation, and swimming/swarming motility. frontiersin.org |

By disarming pathogens instead of killing them, these indole derivatives may exert less selective pressure for the development of resistance. mdpi.com

Indole-2-carboxamides are a significant class of compounds with potent activity against Mycobacterium tuberculosis (M. tb), including multidrug-resistant (MDR) strains. acs.orgrsc.org Their primary mechanism of action is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). ulisboa.ptfrontiersin.org

MmpL3 is an essential transporter protein responsible for exporting trehalose (B1683222) monomycolate (TMM)—a precursor for mycolic acids—across the mycobacterial inner membrane. rsc.orgfrontiersin.org Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall. rsc.org By inhibiting MmpL3, indole-2-carboxamides disrupt the mycolic acid biosynthetic pathway, leading to the accumulation of TMM and compromising the structural integrity of the cell envelope, which is lethal to the bacterium. rsc.orgasm.org

Some MmpL3 inhibitors, including certain indoleamides, are also reported to disrupt the proton motive force (PMF), which can indirectly affect the function of the proton-driven MmpL3 transporter. ulisboa.ptasm.org

Several indole-2-carboxamide derivatives have been optimized for anti-tubercular activity. NITD-304 and NITD-349 are notable examples that have been identified as preclinical candidates. rsc.orgulisboa.pt Further structure-activity relationship studies led to the development of compounds like 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, which exhibits exceptional activity against both drug-sensitive and drug-resistant M. tb strains. acs.org

| Derivative Class | Target Protein | Mechanism of Action |

| Indole-2-carboxamides (e.g., NITD-304, NITD-349, ICA38) | MmpL3 | Direct inhibition of the MmpL3 transporter, blocking the export of trehalose monomycolate (TMM) and disrupting cell wall synthesis. rsc.orgulisboa.ptfrontiersin.org |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | MmpL3 | Potent inhibition of MmpL3, effective against MDR and XDR M. tb strains. acs.org |

Trypanosoma cruzi is the protozoan parasite responsible for Chagas disease. nih.gov Phenotypic screening of compound libraries has identified several hits containing an indole core that are active against the intracellular amastigote form of T. cruzi, which is the replicative stage in human hosts. nih.govacs.org

The optimization of a series of substituted 1H-indole-2-carboxamides has been a focus of research. nih.govacs.org Structure-activity relationship studies have shown that modifications at various positions on the indole ring can modulate potency and selectivity against the parasite. For example, replacing a phenyl group with a pyridine (B92270) in certain derivatives improved metabolic stability while maintaining anti-trypanosomal activity. acs.org

While the precise mechanism for many indole derivatives is still under investigation, other related heterocyclic compounds are known to act via specific pathways. For instance, some antiprotozoal agents work by inhibiting essential parasite enzymes like cruzipain, a cysteine protease crucial for parasite survival and replication. tandfonline.com Other nitro-containing heterocyclic compounds, such as nitroindazoles, are thought to exert their trypanocidal effect by inducing oxidative stress within the parasite. researchgate.net Interestingly, some studies on nitropyrrole derivatives have suggested that the presence of a benzyl group can be unfavorable for anti-T. cruzi activity, highlighting the subtle structural requirements for potency. mdpi.com

Anti-tubercular Mechanisms (e.g., MmpL3 protein targeting)

Biochemical Pathway Modulation

The diverse biological effects of this compound and its derivatives stem from their ability to modulate a wide range of biochemical pathways. This includes interference with inflammatory signaling, metabolic processes, and stress responses, often through direct interaction with key regulatory proteins.

In the context of inflammation, indole derivatives can modulate critical pathways such as the NF-κB and COX-2 pathways. nih.gov For example, 5,6-bis(benzyloxy)-1H-indole has shown potential to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The well-known drug Indomethacin, which contains an indole structure, functions by inhibiting the production of prostaglandins. nih.govmdpi.com

Indole derivatives also play a role in modulating gene expression and stress response pathways. Novel indole-benzimidazoles have been found to modulate estrogen receptor (ER) target gene expression. innovareacademics.in They can also affect the aryl hydrocarbon receptor and the integrated stress response pathway, which is activated by amino acid deprivation. innovareacademics.in Furthermore, some derivatives act as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation, thereby restoring normal gene expression patterns in cancer cells. nih.gov

Beyond cancer and inflammation, indole derivatives can interact with neurotransmitter systems. For example, certain compounds may interact with nicotinic acetylcholine receptors, suggesting a potential role in modulating neurotransmission. This broad ability to interact with multiple biological targets underscores the versatility of the indole scaffold in medicinal chemistry. nih.govinnovareacademics.in

Effects on Metabolic Pathways

Derivatives of benzyl-1H-indole have been shown to exert their biological effects by targeting and inhibiting key enzymes involved in various metabolic pathways. This inhibition can disrupt processes essential for cell survival and proliferation, particularly in cancer cells and pathogenic microbes.

Research indicates that the core structure of benzyl-indole allows it to interact with the active or allosteric sites of enzymes, leading to a modulation of their catalytic function. For instance, 1-benzyl-1H-indol-6-amine has been identified as a competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. smolecule.com Furthermore, investigations into 4-benzyl-1H-indole suggest it can modulate enzymes critical for cancer metabolism. smolecule.com

In the context of anticancer activity, derivatives of 1-benzyl-1H-indole-6-carboxylic acid are thought to inhibit enzymes that are crucial for the rapid proliferation of cancer cells. This aligns with broader findings for the indole scaffold, which is known to produce derivatives capable of inhibiting enzymes like histone deacetylases (HDACs), aromatase, and DNA topoisomerases. researchgate.netmdpi.com Antioxidant effects have also been observed; certain 1-benzyl- and p-fluorobenzyl indole-2-carboxamide derivatives are potent inhibitors of lipid peroxidation, a key process in oxidative stress. tandfonline.com These findings highlight the role of benzyl-1H-indole derivatives as modulators of enzymatic activity across different metabolic pathways.

Table 1: Effects of Benzyl-1H-Indole Derivatives on Metabolic Enzymes

| Compound/Derivative Class | Target Enzyme/Process | Observed Effect | Reference(s) |

|---|---|---|---|

| 1-Benzyl-1H-indol-6-amine | Tyrosinase | Competitive inhibition | smolecule.com |

| 4-Benzyl-1H-indole | Enzymes in cancer metabolism | Modulation of activity | smolecule.com |

| 1-Benzyl-1H-indole-6-carboxylic acid derivatives | Enzymes in cancer cell proliferation | Inhibition | |

| 1-Benzyl- and p-fluorobenzyl indole-2-carboxamides | Lipid Peroxidation | Potent inhibition | tandfonline.com |

| General Indole Derivatives | Histone Deacetylases (HDACs), Aromatase, DNA Topoisomerases | Inhibition | researchgate.netmdpi.com |

Influence on Signal Transduction Cascades

Benzyl-1H-indole derivatives can significantly influence cellular behavior by interfering with signal transduction cascades, which are critical for processes like cell growth, differentiation, and apoptosis. Their ability to modulate these pathways is a key mechanism behind their observed anticancer properties.

A prominent target for these compounds is the receptor tyrosine kinase (RTK) family. For example, N-benzyl indole-3-carboxaldehyde-based hydrazones have shown a strong binding affinity for the Epidermal Growth Factor Receptor (EGFR). rsc.org Similarly, certain thiazolyl-indole-2-carboxamide derivatives function as multitargeted kinase inhibitors, suppressing the activity of EGFR, HER2, VEGFR-2, and the cyclin-dependent kinase CDK2. acs.org Inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and the induction of apoptosis. acs.org

Broader investigations into the indole class of compounds have revealed modulation of the NF-κB/PI3K/Akt/mTOR pathway, a central signaling network that is often dysregulated in cancer. researchgate.net Furthermore, some piperidinyl-indole derivatives have been developed as inhibitors of Factor B, a crucial component of the alternative pathway of the complement system, thereby modulating its specific signal transduction. google.com In microorganisms, certain 3-(2-isocyano-6-methylbenzyl)-1H-indole derivatives function as quorum sensing inhibitors by downregulating the expression of genes integral to bacterial communication and virulence factor production. nih.gov Some derivatives also act as ligands for serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A, indicating an influence on serotonergic signaling pathways. mdpi.com

Table 2: Influence of Benzyl-1H-Indole Derivatives on Signal Transduction

| Compound/Derivative Class | Target Pathway/Protein | Observed Effect | Reference(s) |

|---|---|---|---|

| N-Benzyl indole-3-carboxaldehyde (B46971) hydrazones | Epidermal Growth Factor Receptor (EGFR) | High binding affinity | rsc.org |

| Thiazolyl-indole-2-carboxamides | EGFR, HER2, VEGFR-2, CDK2 | Inhibition of kinase activity, cell cycle arrest, apoptosis | acs.org |

| General Indole Derivatives | NF-κB/PI3K/Akt/mTOR Pathway | Modulation | researchgate.net |

| Piperidinyl-indole derivatives | Complement Factor B | Inhibition of signal transduction | google.com |

| 3-(2-Isocyano-6-methylbenzyl)-1H-indole derivatives | Quorum Sensing (e.g., fimA, bsmA, pigP) | Downregulation of gene expression | nih.gov |

| Indole derivatives | Serotonin Receptors (5-HT1A, 5-HT2A) | Ligand binding, modulation of serotonergic transmission | mdpi.com |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are crucial for understanding the binding mechanism and predicting the strength of the interaction. Studies on various benzyl-indole derivatives have successfully employed this technique to elucidate their potential as therapeutic agents.

For instance, a series of N-benzyl indole-derived hydrazones were evaluated as potential agents against triple-negative breast cancer by docking them against the epidermal growth factor receptor (EGFR). rsc.orgnih.gov The docking protocol was validated by redocking the native co-crystallized ligand into the protein's active site, ensuring the parameters could accurately reproduce the experimental binding mode. rsc.orgmsjonline.org Similarly, a 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole derivative was docked into the human dopamine (B1211576) D2 receptor, revealing key interactions that govern its binding. mdpi.com

Binding affinity, often expressed as a docking score or binding energy (kcal/mol), quantifies the strength of the ligand-receptor interaction. A more negative score typically indicates a stronger, more favorable interaction. Computational studies on benzyl-indole analogs have identified compounds with significant binding affinities for various biological targets.

One study identified a substituted N-benzyl indole (B1671886) hydrazone (compound 5b) as having a high binding affinity for EGFR, with a docking score of -10.523 kcal/mol. nih.govresearchgate.net In another study, indole analogues designed as inhibitors of human non-pancreatic secretory phospholipase A2 (sPLA2) showed MolDock scores as low as -183.162 kcal/mol, indicating very strong binding potential. msjonline.org These results highlight the capability of the benzyl-indole scaffold to form stable complexes with protein targets.

| Compound Type | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N-benzyl indole-derived hydrazone (Compound 5b) | EGFR (3W2S) | -10.523 | nih.govresearchgate.net |

| Substituted Indole Analogue (Compound 12) | sPLA2 (1DB4) | -183.162 (MolDock Score) | msjonline.org |

| Substituted Indole Analogue (Compound 10) | sPLA2 (1DB4) | -180.432 (MolDock Score) | msjonline.org |

| Substituted Indole Analogue (Compound 6) | sPLA2 (1DB4) | -178.368 (MolDock Score) | msjonline.org |

| Indole-bearing Azine (Compound 3a) | CDK-5 | -8.34 | mdpi.com |

Beyond predicting affinity, molecular docking reveals the specific interactions that anchor a ligand within a protein's binding site. For benzyl-indole derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic contacts, and π-π stacking.

In the docking of an N-benzyl indole derivative with EGFR, the indole scaffold and associated aromatic groups were found to establish π-π stacking interactions with key amino acid residues. nih.gov The most potent compounds formed hydrogen bonds with residues like Asp48, Cys44, and His27 in sPLA2 inhibitors, and the protonatable nitrogen atom of a 3-(1-benzyl...)-indole derivative formed a crucial contact with the Asp (3.32) residue of the dopamine D2 receptor. msjonline.orgmdpi.com The benzyl (B1604629) group itself often contributes to stabilizing the complex through hydrophobic interactions within the target's binding pocket. vulcanchem.com

| Compound Type | Target Protein | Key Interacting Residues | Interaction Types | Reference |

|---|---|---|---|---|

| N-benzyl indole hydrazones | EGFR | VAL726, ALA743, LYS745, MET793, LEU844, ASP855 | van der Waals, π-π Stacking, Hydrogen Bonding | rsc.org |

| 3-(1-Benzyl...)-indole | Dopamine D2 Receptor | Asp (3.32) | Hydrogen Bonding | mdpi.com |

| Indole Amide Analogues | Histone Deacetylase (HDAC) | Not specified | Dependent on Molar Refractivity (MR) | researchgate.net |

| Substituted Indole Analogues | sPLA2 | Asp48, Cys44, His27, Gly29, Gly31 | Hydrogen Bonding | msjonline.org |

| Indole-based Azines | CDK-5 | Not specified | Hydrogen Bonding, Hydrophobic Interactions | mdpi.com |

Binding Affinity Predictions

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can confirm whether the binding pose predicted by docking is stable or if the ligand shifts to a different conformation.

For a 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole derivative complexed with the dopamine D2 receptor, a 100-nanosecond MD simulation was performed. mdpi.com The stability of the complex was confirmed by analyzing the root-mean-square deviation (RMSD) of the ligand and the potential energy of the system over the simulation period. A low and stable ligand RMSD value (below 2 Å) and decreasing potential energy indicated that the simulation was correctly performed and the ligand-receptor complex remained stable. mdpi.com Similar 100 ns MD simulations were conducted for N-benzyl indole hydrazones bound to EGFR, which also demonstrated the stable binding of the compounds within the active site. rsc.orgresearchgate.net These studies affirm that the interactions predicted by docking are maintained in a dynamic, more realistic environment.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. msjonline.org

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. nih.gov These can be categorized into several types:

Constitutional (1D): Based on the molecular formula (e.g., molecular weight). archivepp.com

Topological (2D): Based on the 2D representation of the molecule (e.g., connectivity indices). nih.gov

Geometric (3D): Based on the 3D structure of the molecule (e.g., molecular surface area). nih.gov

Electronic: Describing the electron distribution (e.g., dipole moment, HOMO/LUMO energies). researchgate.netnih.gov

Hydrophobic: Related to the molecule's lipophilicity (e.g., LogP). nih.gov

In a study on N-benzyl indole-derived hydrazones, a genetic algorithm-multiple linear regression (GA-MLR) based QSAR analysis identified three key descriptors that significantly correlated with anticancer activity: com_accminus_2A (occurrence of negatively charged acceptor atoms), fringNlipo6A (frequency of lipophilic atoms near ring nitrogen), and sp3Cplus_AbSA (surface area of positively charged sp3 carbons). rsc.orgnih.gov

Once relevant descriptors are identified, a mathematical model is built using statistical methods like multiple linear regression (MLR). nih.gov This model takes the form of an equation that can predict the biological activity (often as pIC50, the negative logarithm of the IC50 value) based on the descriptor values.

For the N-benzyl indole hydrazones, the following QSAR model was developed to predict their activity against triple-negative breast cancer cells rsc.orgnih.gov:

pIC50 = 8.615 – 0.233 * com_accminus_2A – 0.06 * fringNlipo6A – 0.005 * sp3Cplus_AbSA rsc.orgnih.gov

This equation indicates that the biological activity is negatively correlated with all three descriptors, meaning that a decrease in their values could lead to more potent compounds. rsc.org The intercept (8.615) represents the baseline activity of the core scaffold. rsc.org The statistical robustness of such models is validated using metrics like the squared correlation coefficient (R²), which should be high (e.g., > 0.8) for a reliable model. nih.gov Such predictive models are invaluable for prioritizing which new derivatives of 6-benzyl-1H-indole should be synthesized and tested. msjonline.orgopenreview.net

Derivation of Molecular Descriptors

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For indole derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G* or 6-311++G(d,p)), are standard for obtaining reliable data on geometry and electronic properties. nih.govresearchgate.netnih.gov

Optimized Geometries and Conformational Analysis

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis is crucial for flexible molecules like this compound, due to the rotation around the single bond connecting the benzyl group to the indole ring. This rotation gives rise to different conformers, each with a specific energy level. Computational methods can map the potential energy surface by systematically changing the dihedral angle of the benzyl group relative to the indole plane to identify the most stable conformer(s). researchgate.net In related benzyl-substituted heterocyclic systems, the planarity of the core structure is a key feature, with substituents arranging to minimize steric hindrance. mdpi.com For this compound, it is expected that the benzyl group would not be perfectly coplanar with the indole ring due to steric interactions.

Table 1: Predicted General Geometric Parameters for Indole Derivatives This table is illustrative and based on general findings for indole structures, not specific experimental data for this compound.

| Parameter | Typical Value Range |

|---|---|

| C-C bond length (aromatic) | 1.36 - 1.41 Å |

| C-N bond length (in ring) | 1.37 - 1.39 Å |

| C-H bond length | ~1.08 Å |

| N-H bond length | ~1.01 Å |

| C-C-C bond angle (in ring) | 118° - 122° |

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO energies, MEP)

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide key descriptors for this analysis.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govlupinepublishers.com A smaller gap suggests higher reactivity. In indole derivatives, both the position and nature of substituents influence the energies of these orbitals. nih.gov

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govlupinepublishers.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom and the π-system of the indole and benzyl rings, while the N-H proton would be a site of positive potential.

Table 2: Key Electronic and Reactivity Descriptors This table presents concepts and is not based on specific calculated values for this compound.

| Descriptor | Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2; relates to the escaping tendency of electrons. |

In Silico ADMET Predictions (excluding toxicity profiles)

Before a compound can be considered for pharmaceutical development, its ADMET (Absorption, Distribution, Metabolism, and Excretion) properties must be evaluated. In silico tools and online servers are frequently used for the early prediction of these pharmacokinetic parameters, helping to identify potential liabilities and guide the design of molecules with better drug-like properties. udhtu.edu.uapensoft.net These predictions are based on the molecule's structure and physicochemical properties.

For this compound, predictions would likely be made for properties such as:

Absorption: Human Intestinal Absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For instance, inhibition of enzymes like CYP2D6 or CYP3A4 is a key consideration.

These predictions are often guided by established rules, such as Lipinski's Rule of Five, which assesses the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 3: Illustrative In Silico ADMET Parameter Predictions The values in this table are hypothetical examples of what might be predicted for a compound like this compound and are not based on specific study data.

| Parameter | Predicted Property | Significance |

|---|---|---|

| Molecular Weight | ~221.29 g/mol | Affects absorption and distribution. |

| logP (Lipophilicity) | High | Influences absorption, distribution, and metabolism. |

| Human Intestinal Absorption | Good | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Indicates potential for central nervous system activity. |

| CYP2D6 Inhibition | Possible Inhibitor | Predicts potential for drug-drug interactions. |

Structure Activity Relationship Sar Analysis of 6 Benzyl 1h Indole Derivatives

Impact of N-1 Benzyl (B1604629) Substitution on Biological Activity

The substitution at the N-1 position of the indole (B1671886) ring with a benzyl group is a common strategy in medicinal chemistry, often leading to significant changes in biological activity. The benzyl group, being bulky and lipophilic, can enhance the molecule's ability to interact with hydrophobic pockets within biological targets such as enzymes and receptors. vulcanchem.com This substitution can also influence the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.net

For instance, in a series of indole-based thiosemicarbazone complexes, N-benzyl substitution was found to inactivate the molecule's anticancer activity. researchgate.net This was attributed to steric hindrance and limited electronic effects, which retarded the biological activities of the palladium(II) complexes. researchgate.net Conversely, in other contexts, the N-1 benzyl group is considered essential for activity. Studies on cyano-substituted indole derivatives as ligands for α-synuclein aggregates demonstrated that the N-benzyl group on the indole nitrogen was necessary for high binding affinity. nih.gov Its removal significantly reduced the binding potency. nih.gov

Furthermore, modifications to the benzyl group itself, such as the introduction of substituents, can fine-tune the biological activity. For example, in a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a meta-phenoxy substitution on the N-1-benzyl group was found to be important for antiproliferative activity. acs.org Similarly, in the development of HIV-1 inhibitors, the introduction of two methyl substituents at the meta-position of the 6-benzyl moiety led to a considerable increase in antiviral activity. researchgate.net

The following table summarizes the impact of N-1 substitution on the biological activity of various indole derivatives:

| Compound Series | N-1 Substituent | Impact on Biological Activity | Reference |

| Indole-based thiosemicarbazone complexes | Benzyl | Inactivation of anticancer activity | researchgate.net |

| Cyano-substituted indole derivatives | Benzyl | Essential for high binding affinity to α-synuclein | nih.gov |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides | meta-phenoxy benzyl | Important for antiproliferative activity | acs.org |

| 6-benzyluracil derivatives (HIV-1 inhibitors) | 3',5'-dimethylbenzyl | Increased antiviral activity | researchgate.net |

| Indole-2-carboxamides | Benzyl | Enhanced inhibitory effect on lipid peroxidation | tandfonline.com |

| 2-alkoxycarbonyl-3-anilinoindoles | Benzyl | Tolerated against MCF-7 and HL-60 cells with some reduction in activity against HeLa and HT-29 cells | cardiff.ac.uk |

Role of Substituents on the Indole Ring (C-2, C-3, C-4, C-5, C-6, C-7)

Substituents at various positions on the indole ring play a critical role in modulating the biological activity of 6-benzyl-1H-indole derivatives. The nature and position of these substituents can influence the molecule's electronic properties, steric profile, and ability to form specific interactions with biological targets.

The electronic nature of substituents on the indole ring can significantly impact a compound's biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the indole ring, which can affect its reactivity and binding affinity.

In the development of anti-Trypanosoma cruzi agents, it was found that small, aliphatic, electron-donating groups at the 5'-position of the indole core were favored for potency. acs.org Compounds with methyl, cyclopropyl, ethyl, or methoxy (B1213986) groups showed moderate to good activity, while those with electron-withdrawing groups like halogens or a trifluoromethyl group were inactive. acs.org Similarly, for indole-2-carboxylic acid derivatives, methylation at the C4 and C6 positions, which are electron-donating, can increase metabolic stability by protecting these positions from oxidation. vulcanchem.com

Conversely, in other series, electron-withdrawing groups have been shown to be beneficial. For instance, in a study of 3-(2-isocyanobenzyl)-1H-indole derivatives as quorum sensing inhibitors, an electron-withdrawing group at the 6-position of the indole ring was found to be more suitable for biofilm inhibitory effects. nih.gov

The following table provides examples of the electronic effects of substituents on the biological activity of indole derivatives:

| Compound Series | Position of Substituent | Type of Substituent | Effect on Biological Activity | Reference |

| 1H-Indole-2-carboxamides | 5'-position | Electron-donating (methyl, ethyl, methoxy) | Favored for anti-Trypanosoma cruzi activity | acs.org |

| 1H-Indole-2-carboxamides | 5'-position | Electron-withdrawing (halogens, trifluoromethyl) | Inactive against Trypanosoma cruzi | acs.org |

| 3-(2-isocyanobenzyl)-1H-indoles | 6-position | Electron-withdrawing group | More suitable for biofilm inhibition | nih.gov |

| Indole-2-carboxylic acids | C4/C6 positions | Electron-donating (methyl) | Increased metabolic stability | vulcanchem.com |

Steric hindrance, the effect of the size of substituent groups on reactivity, and the resulting conformational preferences of the molecule are crucial factors in SAR analysis. Bulky substituents can influence how a molecule fits into a binding site, potentially enhancing selectivity or, conversely, reducing activity due to a poor fit.

In the context of N-alkylation of the indazole scaffold, a related heterocyclic system, steric effects have a significant impact on the regioselectivity of the reaction. beilstein-journals.org For 6-benzylaminopurine (B1666704) derivatives, position-specific steric effects of different phenyl ring substituents were confirmed to influence the variation in biological activity. researchgate.net

Electronic Effects of Substituents (Electron-donating vs. Electron-withdrawing groups)

Influence of Modifications on the Benzyl Moiety

Modifications to the benzyl moiety attached at the 6-position of the indole ring provide another avenue for optimizing biological activity. Substituents on the phenyl ring of the benzyl group can alter its electronic properties, lipophilicity, and steric bulk, thereby influencing its interaction with the target protein.

For instance, in a series of N-benzyl indole-derived hydrazones with anti-triple-negative breast cancer activity, the nature and position of substituents on the phenyl ring had a direct impact on their biological activity. nih.gov The trend of mono-substitution showed that a 2-chlorophenyl group led to the highest activity, while a 4-methoxyphenyl (B3050149) group resulted in lower activity. nih.gov This suggests that both electronic and positional factors are at play.

In another study on HIV-1 inhibitors, introducing two methyl substituents at the meta-positions of the 6-benzyl moiety significantly increased antiviral activity against both wild-type and mutant strains. researchgate.net This highlights the potential for enhancing potency through strategic substitution on the benzyl group.

The following table illustrates the influence of benzyl moiety modifications on biological activity:

| Compound Series | Modification on Benzyl Moiety | Impact on Biological Activity | Reference |

| N-benzyl indole-derived hydrazones | 2-chlorophenyl | Highest anti-TNBC activity (IC50 = 19.6 µM) | nih.gov |

| N-benzyl indole-derived hydrazones | 4-methoxyphenyl | Lower anti-TNBC activity (IC50 = 25.6 µM) | nih.gov |

| 6-benzyluracil derivatives | 3',5'-dimethylbenzyl | Increased anti-HIV-1 activity | researchgate.net |

| 1H-indole derivatives | 4'-Cl, 3'-F, or 3'-Me substitution on benzene (B151609) ring | Enhanced biofilm inhibition | nih.gov |

Correlation of Structural Features with Specific Biological Mechanisms

The ultimate goal of SAR analysis is to correlate specific structural features with the underlying biological mechanisms of action. Understanding this correlation allows for the rational design of more potent and selective compounds.

For example, in the development of tubulin polymerization inhibitors, the 6-indolyl derivative of indolyl-imidazopyridines showed improved cytotoxic potency and metabolic stability. nih.gov This suggests that the attachment of the indole at the 6-position is crucial for its interaction with tubulin. Similarly, for indole derivatives targeting α-synuclein aggregates, a 3-position malononitrile (B47326) moiety and an N-benzyl group were found to be well-tolerated for binding, indicating a specific structural requirement for this target. nih.gov

In the case of anticancer agents, the introduction of an indole core into 2-amino-3-cyanopyridine (B104079) derivatives was found to improve antitumor activity. bohrium.com Further investigation into the effects of substituents on the indole and benzene rings revealed that different substituents had varying impacts on cytotoxicity, suggesting that these modifications can be used to fine-tune the mechanism of action. bohrium.com

Development of Lead Compounds and Optimization Strategies (pre-clinical)

The insights gained from SAR studies are instrumental in the development of lead compounds and their subsequent optimization in preclinical studies. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

Optimization strategies often involve iterative cycles of chemical synthesis and biological testing. For example, in the development of anti-Trypanosoma cruzi agents, a series of substituted indoles were identified through phenotypic screening. acs.orgdndi.org Early lead compounds were advanced to animal studies but showed limited plasma exposure. acs.orgdndi.org Medicinal chemistry strategies were then employed to improve metabolic stability and solubility, although this did not ultimately lead to compounds with both improved exposure and potency. acs.orgdndi.org

In another example, a new series of indole analogues was developed based on a previously identified lead compound to find a molecule with improved cytotoxic potency and metabolic stability as a tubulin inhibitor. nih.gov This led to the identification of a 6-indolyl derivative that showed improved cytotoxic potency and metabolic stability in human liver microsomes. nih.gov

The development of lead compounds also involves considering their drug-like properties, such as solubility and metabolic stability, early in the discovery process to increase the chances of success in later stages of drug development.

Emerging Research Directions and Potential Applications Non Clinical

6-Benzyl-1H-Indole in Lead Optimization for Drug Discovery (excluding clinical development)

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and pharmaceuticals. nih.gov The compound this compound, a specific derivative, is gaining attention in preclinical drug discovery as a versatile building block for developing novel therapeutic agents. Its structure, featuring a benzyl (B1604629) group at the 6-position of the indole ring, provides a unique framework that can be chemically modified to enhance interactions with various biological targets.

Hit-to-Lead Development

In the early stages of drug discovery, "hit" compounds are identified from large-scale screening campaigns. upmbiomedicals.com These initial hits often have moderate potency and may lack ideal drug-like properties. The subsequent "hit-to-lead" phase focuses on chemically refining these hits to produce "lead" compounds with improved characteristics. upmbiomedicals.comdrugtargetreview.com The this compound core serves as a valuable starting point in this process.

Medicinal chemists utilize the this compound scaffold to systematically explore structure-activity relationships (SAR). By modifying the indole ring, the benzyl substituent, or adding other functional groups, researchers can fine-tune the compound's properties to enhance its potency, selectivity, and metabolic stability. acs.orgnih.gov For instance, the introduction of different substituents on the indole ring has been shown to significantly alter the biological activity of related compounds, leading to the discovery of novel agents with improved efficacy. mdpi.com This iterative process of synthesis and biological testing is crucial for transforming a promising hit into a viable lead candidate for further preclinical investigation. drugtargetreview.combiobide.com

Rational Design of Novel Therapeutic Candidates

Rational drug design leverages the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and specificity. The this compound framework is amenable to such design strategies. For example, derivatives of 1-benzyl-1H-indole have been synthesized and evaluated as inhibitors of enzymes like aldose reductase and protein tyrosine phosphatase 1B (PTP1B). doi.org

In one study, a series of (Z)-2-(5-((1-benzyl-1H-indol-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid derivatives were designed and synthesized. doi.org This process began with the SN1 reaction of indole-3-carbaldehyde with various benzyl bromides to create 1-benzyl-1H-indole-3-carbaldehyde intermediates. doi.org These intermediates then underwent further reactions to produce the final compounds, which were subsequently tested for their inhibitory activity against specific enzymes. doi.org Such studies demonstrate how the this compound scaffold can be incorporated into a rational design approach to generate novel therapeutic candidates with specific biological activities.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation in Synthetic Research

The synthesis of novel derivatives based on the this compound scaffold necessitates precise structural confirmation. Advanced spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure and purity of the synthesized compounds. jbarbiomed.comjbarbiomed.comvulcanchem.com

Commonly employed techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure. jbarbiomed.comjbarbiomed.comrsisinternational.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as the N-H bond of the indole ring and the C=O group in derivatives. jbarbiomed.comrsisinternational.org

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, further confirming the structure. jbarbiomed.comjbarbiomed.comvulcanchem.com

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and is useful for characterizing chromophoric systems. vulcanchem.com

In a study detailing the synthesis of N-benzyl-1H-indole-3-carboxamide, a derivative of this compound, researchers used a combination of these techniques to confirm the structure of their product. rsisinternational.org The IR spectrum showed characteristic peaks for the C=O of the amide and the N-H of the pyrrole (B145914) ring. The ¹H NMR spectrum revealed signals for the aromatic protons, and the ¹³C NMR confirmed the presence of the carbonyl carbon and other carbon atoms in the structure. rsisinternational.org Similarly, the synthesis of novel benzyl-6-chloro indole carboxylate derivatives involved characterization by elemental analysis, FT-IR, ¹H NMR, ¹³C NMR, and mass spectroscopy. jbarbiomed.com

Broader Applications in Chemical Sciences (excluding clinical)

Beyond its role in drug discovery, the unique electronic and photophysical properties of the this compound scaffold lend themselves to applications in other areas of chemical science.

Materials Science Research (e.g., Non-Linear Optical Chromophores, Organic Solar Cells)

The indole moiety is an interesting electron-donating molecule within a π-conjugated system, which can give rise to valuable electronic and optoelectronic properties. researchgate.net This makes indole derivatives, including those based on the this compound structure, promising candidates for materials science research.

Non-Linear Optical (NLO) Chromophores: NLO materials are capable of altering the properties of light that passes through them and have applications in telecommunications and optical data storage. frontiersin.org The design of NLO chromophores often involves combining an electron donor and an electron acceptor through a π-conjugated bridge. nycu.edu.twrsc.org The electron-rich indole ring can serve as an effective donor in such systems. scribd.com Research has shown that incorporating indole-containing moieties can lead to chromophores with significant NLO activity. scribd.com

Organic Solar Cells (OSCs): OSCs offer a potentially low-cost and flexible alternative to traditional silicon-based solar cells. mdpi.com The active layer of an OSC typically consists of a blend of electron-donating and electron-accepting organic materials. mdpi.comaip.org Indole-based compounds have been explored as components in these photoactive layers due to their favorable electronic properties. researchgate.net The development of novel indole derivatives could lead to more efficient and stable organic solar cells. mdpi.comresearchgate.net

Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. lookchem.com The this compound scaffold can be used to develop such probes. By attaching a fluorescent reporter group or other signaling moiety to the this compound core, researchers can create molecules that bind to a specific biological target and allow for its visualization or quantification. researchgate.net